Cas no 1026075-53-5 (Timolol EP Impurity E)

Timolol EP Impurity E is a high-purity reference standard used in pharmaceutical quality control and analytical research. This impurity is a specified degradation product or synthetic byproduct of Timolol, a beta-adrenergic blocker. It is essential for method development, validation, and compliance with pharmacopeial standards (e.g., EP, USP). The compound is characterized by rigorous analytical techniques, including HPLC, MS, and NMR, ensuring accurate identification and quantification. Its availability supports impurity profiling, stability studies, and regulatory submissions, aiding in the assurance of drug safety and efficacy. Supplied with comprehensive analytical documentation, it meets the stringent requirements of pharmaceutical laboratories.
Timolol EP Impurity E structure
Timolol EP Impurity E structure
商品名:Timolol EP Impurity E
CAS番号:1026075-53-5
MF:C17H26N4O6S
メガワット:414.477
CID:3162910
PubChem ID:10112466

Timolol EP Impurity E 化学的及び物理的性質

名前と識別子

    • Timolol EP Impurity E
    • Timolol Impurity E
    • Timolol maleate ester
    • Q27281076
    • (S,Z)-4-((1-(tert-Butylamino)-3-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)propan-2-yl)oxy)-4-oxobut-2-enoic acid
    • (Z)-4-[(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-yl]oxy-4-oxobut-2-enoic acid
    • (2Z)-4-((1S)-1-(((1,1-Dimethylethyl)amino)methyl)-2-((4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl)oxy)ethoxy)-4-oxobut-2-enoic acid
    • J2V3WF497E
    • (S,Z)-4-((1-(tert-Butylamino)-3-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)propan-2-yl)oxy)-4-oxobut-2-enoicacid
    • UNII-J2V3WF497E
    • TIMOLOL MALEATE IMPURITY E [EP IMPURITY]
    • Timolol maleate specified impurity E [EP]
    • 2-Butenedioic acid (2Z)-, 1-((1S)-1-(((1,1-dimethylethyl)amino)methyl)-2-((4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl)oxy)ethyl) ester
    • SCHEMBL4434481
    • G90119
    • 1026075-53-5
    • TIMOLOL MALEATE IMPURITY E (EP IMPURITY)
    • Timolol maleate specified impurity E
    • インチ: InChI=1S/C17H26N4O6S/c1-17(2,3)18-10-12(27-14(24)5-4-13(22)23)11-26-16-15(19-28-20-16)21-6-8-25-9-7-21/h4-5,12,18H,6-11H2,1-3H3,(H,22,23)/b5-4-/t12-/m0/s1
    • InChIKey: MGIAXRFZDNBKRF-RXNFCKPNSA-N
    • ほほえんだ: CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)OC(=O)C=CC(=O)O

計算された属性

  • せいみつぶんしりょう: 414.157306g/mol
  • ひょうめんでんか: 0
  • XLogP3: -0.1
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 11
  • 回転可能化学結合数: 11
  • どういたいしつりょう: 414.157306g/mol
  • 単一同位体質量: 414.157306g/mol
  • 水素結合トポロジー分子極性表面積: 151Ų
  • 重原子数: 28
  • 複雑さ: 550
  • 同位体原子数: 0
  • 原子立体中心数の決定: 1
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ぶんしりょう: 414.5g/mol

じっけんとくせい

Timolol EP Impurity E セキュリティ情報

Timolol EP Impurity E 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A231906-1mg
(S,Z)-4-((1-(tert-Butylamino)-3-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)propan-2-yl)oxy)-4-oxobut-2-enoic acid
1026075-53-5 97%
1mg
$191.0 2025-03-01
Ambeed
A231906-5mg
(S,Z)-4-((1-(tert-Butylamino)-3-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)propan-2-yl)oxy)-4-oxobut-2-enoic acid
1026075-53-5 97%
5mg
$573.0 2025-03-01
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
1667443-20MG
Timolol Related Compound E
1026075-53-5
20mg
¥10979.49 2025-01-11
A2B Chem LLC
AX54898-10mg
Timolol impurity E
1026075-53-5
10mg
$1038.00 2024-04-20
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
1667443-20MG
1026075-53-5
20MG
¥14821.96 2023-01-05
Ambeed
A231906-10mg
(S,Z)-4-((1-(tert-Butylamino)-3-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)propan-2-yl)oxy)-4-oxobut-2-enoic acid
1026075-53-5 97%
10mg
$973.0 2025-03-01

Timolol EP Impurity E 関連文献

Timolol EP Impurity Eに関する追加情報

Timolol EP Impurity E: A Comprehensive Overview

Timolol EP Impurity E (CAS No. 1026075-53-5) is a compound of significant interest in the field of pharmaceutical chemistry. This compound is a key impurity associated with Timolol, a widely used ophthalmic agent for the treatment of glaucoma. The identification and characterization of Timolol EP Impurity E are critical for ensuring the quality, safety, and efficacy of Timolol-based medications. Recent advancements in analytical techniques have provided deeper insights into the structure, synthesis, and pharmacokinetics of this impurity, making it a focal point in drug development and quality control.

The structural elucidation of Timolol EP Impurity E has been a major area of research. Using cutting-edge spectroscopic methods such as NMR and mass spectrometry, scientists have confirmed its molecular structure. This impurity is derived from the epimerization process during the synthesis of Timolol, leading to the formation of an epimeric byproduct. Understanding this mechanism is essential for optimizing synthetic pathways and minimizing impurity formation during drug manufacturing.

Recent studies have also explored the pharmacokinetic profile of Timolol EP Impurity E. Preclinical trials indicate that this impurity exhibits a different absorption and metabolism pattern compared to Timolol itself. While Timolol is metabolized primarily in the liver via cytochrome P450 enzymes, Timolol EP Impurity E shows a slower clearance rate, which may have implications for drug accumulation and potential toxicity. These findings underscore the importance of monitoring impurity levels in therapeutic formulations to ensure patient safety.

In terms of therapeutic applications, Timolol EP Impurity E does not possess the same pharmacological activity as Timolol. However, its presence in formulations can affect the overall drug performance and stability. Pharmaceutical companies are increasingly adopting advanced purification techniques to minimize impurity content, thereby enhancing product consistency and regulatory compliance.

The regulatory landscape surrounding Timolol EP Impurity E is also evolving. Regulatory agencies such as the FDA and ICH have set stringent guidelines for impurity profiling in pharmaceuticals. Compliance with these standards requires rigorous analytical testing and documentation throughout the drug development lifecycle. Innovations in chromatographic methods, such as UHPLC and LC-MS/MS, have significantly improved the detection and quantification of Timolol EP Impurity E, enabling better quality control practices.

Looking ahead, ongoing research aims to develop more efficient synthetic routes for Timollo that minimize the formation of Tim olEP Impurity E. Enantioselective synthesis and catalytic processes are being explored to achieve higher yields of Tim ol while reducing byproduct formation. Additionally, computational chemistry tools are being utilized to predict impurity formation pathways, providing valuable insights for process optimization.

In conclusion, Tim olEP Impur ity E plays a pivotal role in the development and quality assurance of Tim ol-based medications. Its structural characterization, pharmacokinetic properties, and regulatory implications highlight its significance in contemporary pharmaceutical research. As scientific advancements continue to unfold, our understanding of this compound will deepen, leading to improved therapeutic outcomes and safer medications for patients worldwide.

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